Diiodo(diphenyl)plumbane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiodo(diphenyl)plumbane can be synthesized through the reaction of diphenyllead dichloride with iodine. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The general reaction is as follows:
(C6H5)2PbCl2+2I2→(C6H5)2PbI2+2Cl2
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of appropriate solvents, reaction vessels, and purification techniques is crucial to ensure the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Diiodo(diphenyl)plumbane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halide salts (e.g., NaCl, KBr) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield diphenyllead dichloride or diphenyllead dibromide, while oxidation reactions may produce lead oxides.
Scientific Research Applications
Diiodo(diphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of diiodo(diphenyl)plumbane involves its interaction with various molecular targets. The lead center can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The phenyl groups provide steric hindrance, affecting the compound’s overall chemical behavior. The iodine atoms can participate in halogen bonding, further modulating the compound’s interactions with other molecules.
Comparison with Similar Compounds
Diphenyllead dichloride ((C₆H₅)₂PbCl₂): Similar structure but with chlorine atoms instead of iodine.
Diphenyllead dibromide ((C₆H₅)₂PbBr₂): Similar structure but with bromine atoms instead of iodine.
Triphenyllead chloride ((C₆H₅)₃PbCl): Contains three phenyl groups and one chlorine atom.
Uniqueness: Diiodo(diphenyl)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs. The iodine atoms also influence the compound’s electronic properties, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
diiodo(diphenyl)plumbane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2HI.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHVTWLEVILIOF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2Pb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287975 | |
Record name | diiodo(diphenyl)plumbane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-01-1 | |
Record name | NSC53719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diiodo(diphenyl)plumbane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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